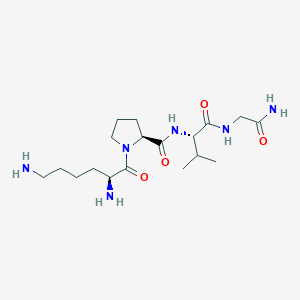
L-Lysyl-L-prolyl-L-valylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-prolyl-L-valylglycinamide is a synthetic peptide composed of the amino acids lysine, proline, valine, and glycine. This compound is of interest due to its potential applications in various fields such as medicine, biology, and chemistry. Peptides like this compound are known for their ability to interact with biological systems, making them valuable in research and therapeutic contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolyl-L-valylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency.
化学反应分析
Types of Reactions
L-Lysyl-L-prolyl-L-valylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine and proline.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution reactions: These may involve the use of specific amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
L-Lysyl-L-prolyl-L-valylglycinamide has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: In the cosmetics industry, peptides like this compound are used for their skin-penetrating properties and potential anti-aging effects.
作用机制
The mechanism of action of L-Lysyl-L-prolyl-L-valylglycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may influence cellular processes like proliferation, differentiation, or apoptosis, depending on the context of its use.
相似化合物的比较
Similar Compounds
L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Another peptide with similar inhibitory properties.
L-Prolyl-L-leucyl-glycinamide: Studied for its potential therapeutic effects in neurological conditions.
Uniqueness
L-Lysyl-L-prolyl-L-valylglycinamide is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. Its combination of lysine, proline, valine, and glycine allows for specific interactions with molecular targets, making it valuable for targeted research and therapeutic applications.
属性
CAS 编号 |
60779-07-9 |
|---|---|
分子式 |
C18H34N6O4 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H34N6O4/c1-11(2)15(17(27)22-10-14(21)25)23-16(26)13-7-5-9-24(13)18(28)12(20)6-3-4-8-19/h11-13,15H,3-10,19-20H2,1-2H3,(H2,21,25)(H,22,27)(H,23,26)/t12-,13-,15-/m0/s1 |
InChI 键 |
FUHAICWCAWMIFZ-YDHLFZDLSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



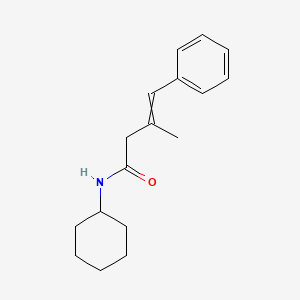

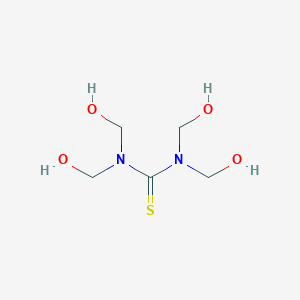
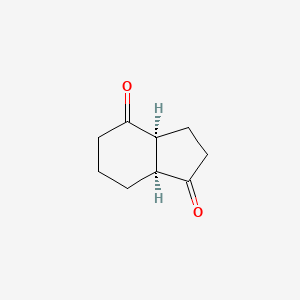
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)
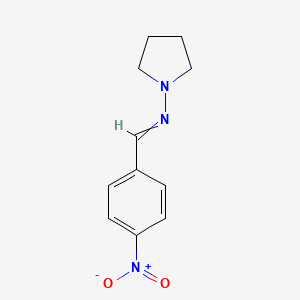


![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
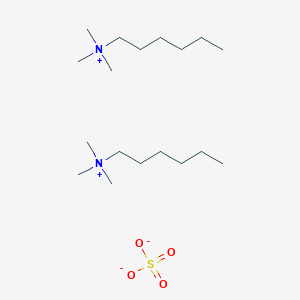
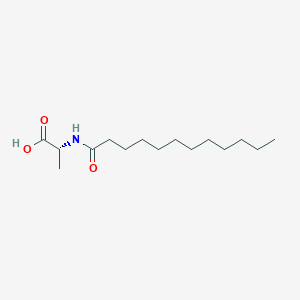
![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)

